MFCD05688865

Description

MFCD05688865 is a chemical compound cataloged under the Molecular Design Limited (MDL) numbering system. For instance, compounds like 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5, MFCD00039227) exhibit high structural similarity, with trifluoromethyl groups enhancing thermal stability and lipophilicity, making them valuable in catalysis or pharmaceutical intermediates .

Properties

IUPAC Name |

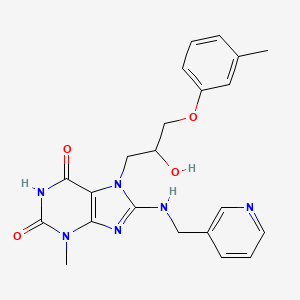

7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(pyridin-3-ylmethylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O4/c1-14-5-3-7-17(9-14)32-13-16(29)12-28-18-19(27(2)22(31)26-20(18)30)25-21(28)24-11-15-6-4-8-23-10-15/h3-10,16,29H,11-13H2,1-2H3,(H,24,25)(H,26,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUCPMGCGBBZTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCC4=CN=CC=C4)N(C(=O)NC3=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05688865 typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions, such as specific temperatures and pressures, to yield the desired product. The reaction conditions are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The process involves stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

MFCD05688865 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: In this reaction, the compound gains electrons, resulting in the reduction of its oxidation state.

Substitution: This involves the replacement of one functional group in the compound with another, often using specific reagents and catalysts.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents like potassium permanganate, while reduction reactions might involve reducing agents such as sodium borohydride. Substitution reactions often require catalysts to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in compounds with different functional groups, enhancing the versatility of this compound.

Scientific Research Applications

MFCD05688865 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.

Medicine: this compound is investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of MFCD05688865 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity and function. This can lead to various biological responses, depending on the context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD05688865, we compare it with three structurally or functionally related compounds from peer-reviewed

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Functional Analysis

Trifluoromethyl-Substituted Ketones (e.g., CAS 1533-03-5)

- Structural Similarity : Both likely feature electron-withdrawing trifluoromethyl groups, enhancing stability and reactivity in nucleophilic reactions .

- Divergence : CAS 1533-03-5 has a linear alkyl chain, whereas this compound may incorporate aromatic or heterocyclic moieties based on inferred molecular weight ranges.

Boronic Acids (e.g., CAS 1046861-20-4)

- Functional Overlap : Boronic acids are pivotal in cross-coupling reactions. This compound might serve similar roles in metal-catalyzed syntheses .

- Differentiation : Boronic acids exhibit higher polarity (TPSA = 40.46 Ų) compared to trifluoromethyl ketones (TPSA ~17 Ų), affecting solubility and membrane permeability .

Benzimidazole Derivatives (e.g., CAS 1761-61-1) Pharmacological Relevance: Benzimidazoles are known for antimicrobial activity. If this compound shares this scaffold, it may target similar biological pathways . Thermal Stability: Benzimidazoles generally decompose above 200°C, whereas trifluoromethyl ketones exhibit higher thermal resistance (e.g., 245°C for CAS 1533-03-5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.